1-(1,2-Diaminopropan-2-YL)cyclopropanecarboxylic acid

Chiral spiro-quinolone antibacterial Enantioselective synthesis Streptococcus pneumoniae

1-(1,2-Diaminopropan-2-yl)cyclopropanecarboxylic acid (CAS 915867-73-1; molecular formula C₇H₁₄N₂O₂; MW 158.20 g/mol) is a conformationally constrained, geminally-substituted cyclopropane amino acid. It features a quaternary carbon at the cyclopropane 1-position bearing both a carboxylic acid and a 1,2-diaminopropan-2-yl side chain.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Cat. No. B13099085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2-Diaminopropan-2-YL)cyclopropanecarboxylic acid
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC(CN)(C1(CC1)C(=O)O)N
InChIInChI=1S/C7H14N2O2/c1-6(9,4-8)7(2-3-7)5(10)11/h2-4,8-9H2,1H3,(H,10,11)
InChIKeyCQOHXYQXWCMUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,2-Diaminopropan-2-yl)cyclopropanecarboxylic Acid: A Chiral Amino Acid Building Block for Spiro-Quinolone Antibacterials


1-(1,2-Diaminopropan-2-yl)cyclopropanecarboxylic acid (CAS 915867-73-1; molecular formula C₇H₁₄N₂O₂; MW 158.20 g/mol) is a conformationally constrained, geminally-substituted cyclopropane amino acid . It features a quaternary carbon at the cyclopropane 1-position bearing both a carboxylic acid and a 1,2-diaminopropan-2-yl side chain. This architecture serves as a critical precursor to the 7-amino-7-methyl-5-azaspiro[2.4]heptane moiety, a privileged C-7 substituent in next-generation fluoroquinolone antibacterials exhibiting potent activity against multidrug-resistant respiratory pathogens [1].

Why Generic Diamino Acid Intermediates Cannot Substitute for 1-(1,2-Diaminopropan-2-yl)cyclopropanecarboxylic Acid in Spiro-Quinolone Synthesis


Simple substitution with other diamino acids or cyclopropane building blocks fails because the spirocyclization that forms the 5-azaspiro[2.4]heptane core requires a precise geminal arrangement: a quaternary carbon anchoring both the carboxylic acid (for subsequent Curtius rearrangement to the amine) and the 1,2-diaminopropane side chain (for intramolecular cyclization) [1]. Mono-amino analogs such as 1-aminocyclopropane-1-carboxylic acid (ACC) lack the second amino group essential for pyrrolidone ring closure. Des-methyl analogs (e.g., 1,2-diaminocyclopropane-1-carboxylic acid) cannot establish the chiral 7-methyl substituent that is critical for antibacterial potency—the (S)-configured final product 2a exhibits approximately 16- to 32-fold lower MIC values than the corresponding (R)-isomer 2b against key Gram-positive pathogens [2]. Protected forms (tert-butyl ester, CAS 915794-99-9; dihydrochloride salt, CAS 915795-00-5) offer alternative entry points but require additional deprotection steps, altering synthetic efficiency and atom economy.

Quantitative Differentiation Evidence for 1-(1,2-Diaminopropan-2-yl)cyclopropanecarboxylic Acid as a Spiro-Quinolone Precursor


Enantiomer-Dependent Antibacterial Potency: (S)-Configured Product 2a vs. (R)-Configured Product 2b

The chiral center in the 1,2-diaminopropan-2-yl side chain of the target intermediate directly controls the stereochemistry at the spiro-quinolone C-7 position. The (S)-enantiomer-derived product 2a demonstrates markedly superior MIC values compared with the (R)-enantiomer-derived product 2b against Gram-positive bacteria in standardized microbroth dilution assays [1]. For example, against S. pneumoniae J24, 2a shows an MIC of 0.05 μg/mL versus 0.39 μg/mL for 2b—an 8-fold difference. Against S. aureus FDA 209-P, the MIC of 2a is 0.025 μg/mL compared with 0.39 μg/mL for 2b—a 16-fold advantage. Most strikingly, against S. epidermidis 56500, 2a exhibits an MIC of 0.012 μg/mL while 2b is inactive at >6.25 μg/mL, representing a greater than 520-fold differential [1].

Chiral spiro-quinolone antibacterial Enantioselective synthesis Streptococcus pneumoniae

Superior Activity of the (S)-Spiro-Quinolone 2a Against Multidrug-Resistant Respiratory Pathogens Compared with Clinical Fluoroquinolones

The final product 2a, accessible only via the (S)-configured form of 1-(1,2-diaminopropan-2-yl)cyclopropanecarboxylic acid, demonstrates approximately 4- to >16-fold superior in vitro potency against Gram-positive bacteria compared with levofloxacin (LVFX), and outperforms moxifloxacin (MFLX) against multidrug-resistant Streptococcus pneumoniae (MDRSP) and levofloxacin-resistant methicillin-resistant Staphylococcus aureus (MRSA) [1]. Against S. aureus FDA 209-P, 2a shows an MIC of 0.025 μg/mL, versus 0.1 μg/mL for LVFX, 0.2 μg/mL for ciprofloxacin (CPFX), and 0.1 μg/mL for MFLX [1]. Against M. pneumoniae 18-1, 2a exhibits an MIC of 0.12 μg/mL, compared with 2.0 μg/mL for LVFX—approximately a 17-fold improvement [2].

Multidrug-resistant Streptococcus pneumoniae MRSA Respiratory quinolone

Validated In Vivo Efficacy of the (S)-Enantiomer-Derived Product in a Murine Pneumonia Model

Compound 2a, derived from the (S)-enantiomer of the target intermediate, demonstrated excellent in vivo activity against an experimental murine pneumonia model caused by multidrug-resistant Streptococcus pneumoniae (MDRSP), with favorable profiles in preliminary toxicological and nonclinical pharmacokinetic studies [1]. The corresponding (R)-enantiomer 2b did not achieve comparable in vivo efficacy, consistent with its substantially higher in vitro MIC values [1]. This enantiomer-specific in vivo translation underscores the requirement for stereochemically pure intermediate.

In vivo efficacy Murine pneumonia model Multidrug-resistant S. pneumoniae

Unique Geminal Quaternary Carbon Architecture Enables Spiro[2.4]heptane Formation vs. Linear or Monocyclic Analogs

The target compound possesses a quaternary carbon at the cyclopropane 1-position with geminal carboxylic acid and 1,2-diaminopropan-2-yl substituents. This is the minimal structural requirement for intramolecular cyclization to form the 5-azaspiro[2.4]heptane ring system: the carboxylic acid is converted via Curtius rearrangement to an amine, which then undergoes lactamization with the ester (derived from the carboxylic acid) to yield the spiro-pyrrolidone [1]. In contrast, 1,2-diaminocyclopropane-1-carboxylic acid (lacking the methyl substituent) cannot generate the 7-methyl-substituted spiro center required for antibacterial potency. Cyclohexane analogs (e.g., 1,2-diaminocyclohexane carboxylic acid, same molecular formula C₇H₁₄N₂O₂ but six-membered ring) produce a different ring-junction geometry incompatible with the 5-azaspiro[2.4]heptane framework .

Spirocyclization Conformationally constrained building block Geminal substitution

Commercial Availability in Multiple Derivative Forms with Defined Purity for Divergent Synthetic Strategies

The target compound is commercially available in three forms supporting different synthetic strategies: the free amino acid (CAS 915867-73-1, purity ≥97% ), the tert-butyl ester (CAS 915794-99-9 ), and the dihydrochloride salt (CAS 915795-00-5 ). The free acid form is directly used in the patented spirocyclization sequence (Curtius rearrangement followed by lactamization), while the tert-butyl ester provides orthogonal protection for alternative coupling strategies. The dihydrochloride salt offers enhanced stability and solubility for aqueous reaction conditions. By comparison, the closest structural analog 1,2-diaminocyclopropane-1-carboxylic acid is only available as the dihydrochloride salt and lacks the methyl substituent, limiting both the accessible chemistry and the biological outcome .

Synthetic intermediate procurement Protected amino acid building block Purity specification

Optimal Research and Industrial Application Scenarios for 1-(1,2-Diaminopropan-2-yl)cyclopropanecarboxylic Acid


Enantioselective Synthesis of Next-Generation Spiro-Quinolone Antibacterials Targeting Multidrug-Resistant Respiratory Pathogens

This intermediate is the essential precursor for constructing the (S)-7-amino-7-methyl-5-azaspiro[2.4]heptane C-7 substituent of quinolone 2a, which demonstrates an MIC of 0.025 μg/mL against S. aureus and 0.012 μg/mL against S. epidermidis—far superior to levofloxacin (0.1–0.2 μg/mL) and moxifloxacin (0.1 μg/mL) [1]. The chiral purity of the intermediate directly governs enantiomeric excess in the final drug candidate, where the (S)-isomer 2a shows up to 520-fold greater potency than the (R)-isomer 2b [1]. Programs targeting MDRSP, levofloxacin-resistant MRSA, and atypical respiratory pathogens (M. pneumoniae, C. pneumoniae) should prioritize this intermediate for lead optimization and preclinical candidate selection.

Stereochemical SAR Exploration of C-7 Pyrrolidine Substituents in Fluoroquinolone Scaffolds

The 1,2-diaminopropan-2-yl side chain provides a chiral handle for systematic structure-activity relationship (SAR) studies at the quinolone C-7 position. The (S)- and (R)-enantiomers of the intermediate can be independently elaborated to produce matched molecular pairs for stereochemical SAR evaluation [2]. The 8- to >520-fold potency differential observed between 2a and 2b across multiple Gram-positive strains [1] demonstrates that stereochemistry at this position is a dominant efficacy determinant, making enantiopure sourcing of the intermediate critical for meaningful SAR interpretation.

Process Chemistry Development for Scalable Spiro-Quinolone Manufacturing

The dihydrochloride salt form (CAS 915795-00-5) of this intermediate is specifically cited in patented industrial processes for manufacturing tetrasubstituted 5-azaspiro[2.4]heptane derivatives at scale [3]. The patent describes optical resolution strategies that avoid costly chiral HPLC separation, instead using the (S)-configured intermediate directly from the chiral pool. For process R&D groups developing scalable routes to spiro-quinolone APIs, this intermediate in its salt form provides an entry point compatible with kilogram-scale synthesis.

Conformationally Constrained Amino Acid Building Block for Peptide and Peptidomimetic Design

Beyond quinolone synthesis, the geminally substituted cyclopropane amino acid core represents a general-purpose constrained building block for peptide engineering. Cyclopropane-containing α,γ-diaminobutyric acid derivatives have been investigated for their conformational restriction properties and resistance to proteolytic degradation [4]. The quaternary cyclopropane center locks the backbone dihedral angles, while the free carboxylic acid and two amino groups provide three orthogonal derivatization sites for solid-phase peptide synthesis or fragment-based drug design.

Quote Request

Request a Quote for 1-(1,2-Diaminopropan-2-YL)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.